3-(4-Chlorophenoxy)-2-hydroxypropanoic acid

Drug metabolism Pharmacokinetics Chlorphenesin metabolite profiling

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (synonyms: 3-(p-chlorophenoxy)lactic acid, p-chlorophenoxylactic acid, NSC is a chlorinated aryloxyalkanoic acid belonging to the phenoxypropionic acid class. Its structure features a 4-chlorophenoxy group linked to a 2-hydroxypropanoic acid backbone, yielding a molecular formula of C₉H₉ClO₄, a molecular weight of 216.62 g/mol, a calculated logP of 1.50, and a topological polar surface area (TPSA) of 66.80 Ų.

Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol
CAS No. 7698-98-8
Cat. No. B3061261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenoxy)-2-hydroxypropanoic acid
CAS7698-98-8
Molecular FormulaC9H9ClO4
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(C(=O)O)O)Cl
InChIInChI=1S/C9H9ClO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
InChIKeyHYNAIYBUUSJFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid (CAS 7698-98-8): Identity, Class, and Core Properties


3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (synonyms: 3-(p-chlorophenoxy)lactic acid, p-chlorophenoxylactic acid, NSC 518713) is a chlorinated aryloxyalkanoic acid belonging to the phenoxypropionic acid class [1]. Its structure features a 4-chlorophenoxy group linked to a 2-hydroxypropanoic acid backbone, yielding a molecular formula of C₉H₉ClO₄, a molecular weight of 216.62 g/mol, a calculated logP of 1.50, and a topological polar surface area (TPSA) of 66.80 Ų [1]. The compound is a racemic mixture containing one undefined stereocenter at the C2 position; the (R)-enantiomer of its ethyl ester has been described [1]. Physically, it is a white to off-white solid with a reported melting point of 135–138 °C and slight solubility in DMSO and methanol .

Why 3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid Cannot Be Trivially Replaced by Other 4-Chlorophenoxyalkanoic Acids


The 2-hydroxy substituent on the propanoic acid chain is the defining structural feature that differentiates this compound from the broader family of 4-chlorophenoxyalkanoic acids, and its presence introduces a chiral center, an additional hydrogen-bond donor, and substantially altered polarity that collectively preclude simple functional interchange with non-hydroxylated analogs such as 3-(4-chlorophenoxy)propanoic acid or 2-(4-chlorophenoxy)propionic acid (CPP) [1]. In the context of skeletal muscle chloride channel (CLC-1) pharmacology, a well-established structure–activity relationship (SAR) series demonstrated that modifications at the chiral center of CPP result in a 3- to 10-fold decrease or complete loss of chloride conductance blocking activity [2]. Moreover, within the metabolic pathway of chlorphenesin, the quantitative contribution of 3-(4-chlorophenoxy)-2-hydroxypropanoic acid as a urinary end-product is distinct from that of p-chlorophenoxyacetic acid and p-chlorophenol, underscoring that metabolic fate cannot be extrapolated across analogs [3]. These differences—spanning physicochemical property space, ion channel pharmacology, and metabolic disposition—mean that researchers requiring the specific hydroxylated, chiral phenoxylactic acid scaffold for their experimental or analytical workflows cannot assume equivalence when substituting structurally similar but functionally divergent compounds.

Product-Specific Quantitative Evidence Guide: Differentiating 3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid from Its Closest Analogs


Quantitative Metabolic Fate as a Chlorphenesin Urinary Metabolite vs. p-Chlorophenoxyacetic Acid and p-Chlorophenol

In a controlled radiolabeled excretion study in rats, 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (p-chlorophenoxylactic acid) accounted for 5% of the total urinary radioactivity following oral administration of chlorphenesin carbamate-³H, whereas p-chlorophenoxyacetic acid represented 17% and p-chlorophenol (primarily as sulfate conjugate) represented 9% [1]. This head-to-head quantification within the same analytical run establishes the compound as a minor but reproducible acidic metabolite. For procurement decisions in metabolite identification, impurity profiling, or toxicokinetic studies, reliance on the more abundant p-chlorophenoxyacetic acid would misrepresent the metabolic profile and could lead to incorrect quantification of chlorphenesin-related exposure.

Drug metabolism Pharmacokinetics Chlorphenesin metabolite profiling Urinary excretion

Lower Lipophilicity (logP) and Higher Hydrogen-Bond Donor Count vs. Clofibric Acid and 2-(4-Chlorophenoxy)propionic Acid

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid exhibits a computed logP (XLogP3) of 1.50 and possesses two hydrogen-bond donors [1]. By contrast, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) has a measured logP of 2.57 , and 2-(4-chlorophenoxy)propionic acid (CPP) has a calculated logP (ALOGPS) of 2.67 [2]. The ~1.0–1.2 log-unit reduction in lipophilicity for the target compound translates to an approximately 10-fold lower octanol–water partition coefficient, which has direct implications for aqueous solubility, membrane permeability, and chromatographic retention behavior. Furthermore, the additional H-bond donor (the C2 hydroxyl) is absent in both clofibric acid and CPP.

Physicochemical profiling ADME prediction Lipophilicity Hydrogen bonding

Melting Point Differentiation vs. Clofibric Acid and 2-(4-Chlorophenoxy)propionic Acid

The reported melting point of 3-(4-chlorophenoxy)-2-hydroxypropanoic acid is 135–138 °C . This is substantially higher than the melting point of clofibric acid (118–123 °C [1]) and of 2-(4-chlorophenoxy)propionic acid (108–118 °C ). The ~15–30 °C elevation in melting point is consistent with the enhanced intermolecular hydrogen-bonding network enabled by the C2 hydroxyl group. This thermal property provides a straightforward differential identifier by differential scanning calorimetry (DSC) or melting point apparatus.

Solid-state characterization Purity determination Thermal analysis Polymorph screening

Class-Level Evidence: Low CLC-1 Chloride Channel Activity Due to Chiral Center Modification vs. 2-(4-Chlorophenoxy)propionic Acid (CPP)

Two SAR studies on 4-chlorophenoxyalkanoic acids established that modification at the chiral center of 2-(4-chlorophenoxy)propionic acid (CPP) leads to a 3- to 10-fold decrease or complete abolition of macroscopic chloride conductance (gCl) blocking activity in rat skeletal muscle [1][2]. The S(−)-enantiomer of CPP is a potent and stereoselective blocker of the muscle CLC-1 channel, whereas compounds bearing hydroxyl or more polar substituents on the asymmetric carbon display very low activity on chloride conductance and no remarkable correlation with absolute configuration [1]. Although 3-(4-chlorophenoxy)-2-hydroxypropanoic acid was not explicitly synthesized in these studies, the established SAR framework predicts that the C2 hydroxyl group—representing a significant increase in polarity and hydrogen-bonding capacity at the chiral center—would place this compound in the low-activity category, making it unsuitable as a CLC-1 pharmacological tool but potentially advantageous for applications where CLC-1 off-target activity must be avoided.

Chloride channel pharmacology CLC-1 Structure-activity relationship Myotonia

Application as a Fully Characterized Chlorphenesin Impurity Reference Standard (Chlorphenesin Impurity 7)

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid is cataloged as 'Chlorphenesin Impurity 7' and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) applications during the synthesis and formulation stages of chlorphenesin drug product development [1]. Its identification as a specific, numbered impurity within the chlorphenesin pharmacopoeial impurity profile means it carries a defined regulatory significance that generic, non-impurity-designated 4-chlorophenoxyalkanoic acids do not possess. This contrasts with compounds such as 3-(4-chlorophenoxy)propanoic acid or clofibric acid, which are not recognized as chlorphenesin-related impurities and therefore cannot serve as substitutes in compendial impurity testing.

Pharmaceutical impurity profiling Reference standard Method validation Quality control

Best Research and Industrial Application Scenarios for 3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid (CAS 7698-98-8)


Pharmaceutical Impurity Profiling and Method Validation for Chlorphenesin Drug Products

Analytical R&D and QC laboratories developing or validating HPLC/UPLC methods for chlorphenesin API and finished dosage forms require this compound as the authenticated 'Chlorphenesin Impurity 7' reference standard. Its distinct retention time, MS/MS fragmentation pattern, and certified purity are essential for establishing system suitability, determining relative response factors, and meeting ICH Q3A/Q3B impurity identification thresholds [1]. The quantitative metabolic data—5% urinary contribution versus 17% for p-chlorophenoxyacetic acid [2]—further inform the toxicological qualification of this specific impurity in regulatory dossiers.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies of Chlorphenesin and Structurally Related Carbamates

Investigators conducting hepatocyte incubation, microsomal stability, or in vivo pharmacokinetic studies of chlorphenesin, chlorphenesin carbamate, or close structural analogs require this compound as an authentic metabolite standard for quantitative LC-MS/MS bioanalysis. The confirmed 5% urinary excretion in rats [2] and the distinct physiochemical properties (logP 1.50 vs. >2.5 for other metabolites) [3] dictate unique solid-phase extraction and chromatographic conditions that must be developed around this specific analyte, not surrogate compounds.

Stereoselective Synthesis and Chiral Building Block Applications

The C2 hydroxyl group renders this molecule chiral, and enzymatic resolution using lipases has been described for the broader 2-alkyl-3-aryloxypropionic acid class to access enantiopure 3-alkyl-4-chromanones with high enantioselectivity . Researchers engaged in asymmetric synthesis or preparing chiral phenoxylactic acid derivatives can procure this racemate as a starting material for preparative chiral HPLC or kinetic resolution, leveraging the established SAR framework that enantiomeric configuration at C2 critically modulates biological recognition [4].

Physicochemical Property Benchmarking and In Silico Model Calibration

With measured logP (1.50) and TPSA (66.80 Ų) values that bridge the property space between high-polarity α-hydroxy acids and more lipophilic phenoxypropionic acid herbicides, this compound serves as a useful calibration standard for in silico ADME prediction models, chromatographic hydrophobicity index (CHI) determinations, and logD7.4 screening cascades [3]. Its distinct melting point (135–138 °C) offers a simple thermal identity check that reliably discriminates it from procurement errors involving clofibric acid (mp 118–123 °C) or 2-(4-chlorophenoxy)propionic acid (mp 108–118 °C) [5].

Quote Request

Request a Quote for 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.